Cas no 687565-44-2 (3-(4-chlorophenyl)-2-(2-oxo-2-phenylethyl)sulfanyl-3H,4H,6H,7H-thieno3,2-dpyrimidin-4-one)

3-(4-Chlorophenyl)-2-(2-oxo-2-phenylethyl)sulfanyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one is a thienopyrimidinone derivative with a structurally distinct heterocyclic core, incorporating both chlorophenyl and phenylethylsulfanyl substituents. This compound exhibits potential as an intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors or other biologically active molecules. Its fused thieno[3,2-d]pyrimidinone scaffold offers rigidity and electronic diversity, which may enhance binding affinity in target interactions. The presence of the sulfanyl linker and carbonyl group provides additional sites for derivatization, facilitating further structural optimization. Its well-defined synthetic route ensures reproducibility, making it suitable for research applications in medicinal chemistry and drug discovery.
3-(4-chlorophenyl)-2-(2-oxo-2-phenylethyl)sulfanyl-3H,4H,6H,7H-thieno3,2-dpyrimidin-4-one structure
687565-44-2 structure
Product Name:3-(4-chlorophenyl)-2-(2-oxo-2-phenylethyl)sulfanyl-3H,4H,6H,7H-thieno3,2-dpyrimidin-4-one
CAS No:687565-44-2
MF:C20H15ClN2O2S2
MW:414.928301095963
CID:6042044
PubChem ID:2052890
Update Time:2025-06-11

3-(4-chlorophenyl)-2-(2-oxo-2-phenylethyl)sulfanyl-3H,4H,6H,7H-thieno3,2-dpyrimidin-4-one Chemical and Physical Properties

Names and Identifiers

    • 3-(4-chlorophenyl)-2-(2-oxo-2-phenylethyl)sulfanyl-3H,4H,6H,7H-thieno3,2-dpyrimidin-4-one
    • Thieno[3,2-d]pyrimidin-4(3H)-one, 3-(4-chlorophenyl)-6,7-dihydro-2-[(2-oxo-2-phenylethyl)thio]-
    • F0579-0685
    • 687565-44-2
    • 3-(4-chlorophenyl)-2-phenacylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
    • 3-(4-chlorophenyl)-2-((2-oxo-2-phenylethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one
    • EU-0088984
    • SR-01000907030-1
    • AKOS024585138
    • SR-01000907030
    • 3-(4-chlorophenyl)-2-[(2-oxo-2-phenylethyl)sulfanyl]-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one
    • Inchi: 1S/C20H15ClN2O2S2/c21-14-6-8-15(9-7-14)23-19(25)18-16(10-11-26-18)22-20(23)27-12-17(24)13-4-2-1-3-5-13/h1-9H,10-12H2
    • InChI Key: GDOYDBQWRGQYMT-UHFFFAOYSA-N
    • SMILES: C1(SCC(=O)C2=CC=CC=C2)N(C2=CC=C(Cl)C=C2)C(=O)C2SCCC=2N=1

Computed Properties

  • Exact Mass: 414.0263478g/mol
  • Monoisotopic Mass: 414.0263478g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 5
  • Complexity: 665
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.8
  • Topological Polar Surface Area: 100Ų

3-(4-chlorophenyl)-2-(2-oxo-2-phenylethyl)sulfanyl-3H,4H,6H,7H-thieno3,2-dpyrimidin-4-one Pricemore >>

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Additional information on 3-(4-chlorophenyl)-2-(2-oxo-2-phenylethyl)sulfanyl-3H,4H,6H,7H-thieno3,2-dpyrimidin-4-one

Comprehensive Overview of 3-(4-chlorophenyl)-2-(2-oxo-2-phenylethyl)sulfanyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one (CAS No. 687565-44-2)

The compound 3-(4-chlorophenyl)-2-(2-oxo-2-phenylethyl)sulfanyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one (CAS No. 687565-44-2) is a structurally intricate heterocyclic molecule that has garnered significant attention in pharmaceutical and biochemical research. Its unique thienopyrimidinone core, combined with a 4-chlorophenyl substituent and a 2-oxo-2-phenylethylsulfanyl side chain, positions it as a promising candidate for various therapeutic applications. Researchers are particularly interested in its potential as a kinase inhibitor, given the growing demand for targeted therapies in oncology and autoimmune diseases.

In recent years, the scientific community has focused on heterocyclic compounds like thieno[3,2-d]pyrimidin-4-one derivatives due to their versatile pharmacological properties. The incorporation of a sulfanyl group in this molecule enhances its ability to interact with biological targets, making it a subject of intense study in drug discovery. With the rise of AI-driven drug design and computational chemistry, compounds such as 687565-44-2 are being explored for their binding affinities and selectivity profiles against various enzymes and receptors.

One of the key advantages of 3-(4-chlorophenyl)-2-(2-oxo-2-phenylethyl)sulfanyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one lies in its synthetic adaptability. Chemists can modify its phenyl and thienopyrimidinone moieties to optimize bioavailability and metabolic stability. This flexibility aligns with current trends in personalized medicine, where tailored molecular structures are crucial for addressing individual patient needs. Moreover, its potential applications in neurodegenerative disease research have sparked interest, given the urgent need for novel treatments in this field.

From an industrial perspective, the scalability of synthesizing CAS No. 687565-44-2 is a critical factor. Advances in green chemistry and catalytic processes have enabled more efficient production methods, reducing environmental impact while maintaining high yields. This aligns with the global push toward sustainable pharmaceutical manufacturing, a topic frequently searched by professionals in the field. Additionally, the compound’s stability under various conditions makes it suitable for long-term storage and transportation, a practical consideration for commercial applications.

The pharmacological profile of 3-(4-chlorophenyl)-2-(2-oxo-2-phenylethyl)sulfanyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one is under continuous investigation. Preliminary studies suggest its potential in modulating cell signaling pathways, particularly those involved in inflammation and proliferation. This has led to its inclusion in high-throughput screening programs aimed at identifying next-generation small-molecule therapeutics. As the demand for precision medicine grows, compounds like this are likely to play a pivotal role in developing targeted treatments with minimal side effects.

In conclusion, 687565-44-2 represents a fascinating example of modern medicinal chemistry’s capabilities. Its multifaceted structure and broad applicability make it a valuable subject for ongoing research. Whether in the context of drug development, molecular biology, or industrial synthesis, this compound continues to inspire innovation and holds promise for future breakthroughs. For researchers and industry professionals alike, staying updated on its progress is essential in leveraging its full potential.

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